molecular formula C8H11FN2O B12446019 [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine

Cat. No.: B12446019
M. Wt: 170.18 g/mol
InChI Key: WEYLTDBWWXYIHZ-UHFFFAOYSA-N
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Description

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 4-fluoro-2-methoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: Similar structure but lacks the fluoro group.

    4-Fluoro-2-methylphenol: Similar structure but lacks the hydrazine group.

    Diacyl-hydrazides: Compounds with similar hydrazine functionality but different substituents.

Uniqueness

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(4-fluoro-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

WEYLTDBWWXYIHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CNN

Origin of Product

United States

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